1-Benzyl-4-(phenylsulfanyl)phthalazine is an organic compound with the molecular formula and a molecular weight of approximately 328.43 g/mol. This compound features a phthalazine core substituted with a benzyl group and a phenylsulfanyl group, which contributes to its unique chemical properties and potential applications in various scientific fields. The compound is classified under phthalazine derivatives, which are known for their diverse biological activities and utility in synthetic organic chemistry.
The synthesis of 1-benzyl-4-(phenylsulfanyl)phthalazine can be achieved through several methods. One common approach involves the reaction of 1-benzylphthalazine with phenylsulfanyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under reflux conditions in an organic solvent like dichloromethane, allowing for effective nucleophilic substitution to form the desired product .
The molecular structure of 1-benzyl-4-(phenylsulfanyl)phthalazine consists of:
The InChI key for this compound is PFCZWSUYQWSCDQ-UHFFFAOYSA-N, and its canonical SMILES representation is C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)SC4=CC=CC=C4 . These identifiers facilitate the identification and modeling of the compound in various chemical databases.
1-Benzyl-4-(phenylsulfanyl)phthalazine can undergo several chemical reactions typical of phthalazine derivatives. These may include:
The reactivity of this compound is influenced by the electron-donating and electron-withdrawing effects of its substituents, which can be exploited in synthetic applications .
Key physical properties of 1-benzyl-4-(phenylsulfanyl)phthalazine include:
Chemical properties include susceptibility to oxidation and reduction reactions due to the presence of sulfur and nitrogen atoms within its structure . Detailed analyses such as NMR spectroscopy can provide insights into its structural characteristics.
1-Benzyl-4-(phenylsulfanyl)phthalazine has potential applications in:
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7